molecular formula C7H6O2 B147270 p-Toluquinone CAS No. 553-97-9

p-Toluquinone

Cat. No. B147270
CAS RN: 553-97-9
M. Wt: 122.12 g/mol
InChI Key: VTWDKFNVVLAELH-UHFFFAOYSA-N
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Patent
US04394315

Procedure details

2-methyl hydroquinone (1b) of 3.0 g (24 mmol) is dissolved in 150 ml of chloroform, wherein 100 ml each of hypochloride solution which have been so prepared as mentioned above are added and each reaction is made in the same way as described in Example 1, and then 2-methyl benzoquinone (IIb) is obtained. Table below shows the yields of isolation corresponding to each case of the investigation:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[C:7]([OH:9])[CH:6]=[CH:5][C:3]=1[OH:4].Cl[O-]>C(Cl)(Cl)Cl>[CH3:1][C:2]1[C:3](=[O:4])[CH:5]=[CH:6][C:7](=[O:9])[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(O)C=CC(=C1)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
above are added

Outcomes

Product
Name
Type
product
Smiles
CC=1C(C=CC(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.